1-(4-Chlorophenyl)-3-{[1-(phenylsulfonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione
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Overview
Description
1-(4-Chlorophenyl)-3-{[1-(phenylsulfonyl)-4-piperidyl]amino}dihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that combines a chlorophenyl group, a phenylsulfonyl-piperidyl group, and a dihydropyrrole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-{[1-(phenylsulfonyl)-4-piperidyl]amino}dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyrrole-Dione Core: This can be achieved through a cyclization reaction involving a suitable dione precursor.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the dihydropyrrole-dione core.
Attachment of the Phenylsulfonyl-Piperidyl Group: This step may involve a coupling reaction, such as a palladium-catalyzed cross-coupling, to attach the phenylsulfonyl-piperidyl moiety to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-{[1-(phenylsulfonyl)-4-piperidyl]amino}dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the chlorophenyl and phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or desulfonylated products.
Scientific Research Applications
1-(4-Chlorophenyl)-3-{[1-(phenylsulfonyl)-4-piperidyl]amino}dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: Researchers study its interactions with biological systems to understand its mechanism of action and potential side effects.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-{[1-(phenylsulfonyl)-4-piperidyl]amino}dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-{[1-(phenylsulfonyl)-4-piperidyl]amino}dihydro-1H-pyrrole-2,5-dione: shares structural similarities with other compounds that have a dihydropyrrole-dione core and various substituents.
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives: These compounds also feature a pyrrole-dione core and are known for their versatile hydrogen-bonding motifs.
Uniqueness
The uniqueness of 1-(4-chlorophenyl)-3-{[1-(phenylsulfonyl)-4-piperidyl]amino}dihydro-1H-pyrrole-2,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C21H22ClN3O4S |
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Molecular Weight |
447.9 g/mol |
IUPAC Name |
3-[[1-(benzenesulfonyl)piperidin-4-yl]amino]-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H22ClN3O4S/c22-15-6-8-17(9-7-15)25-20(26)14-19(21(25)27)23-16-10-12-24(13-11-16)30(28,29)18-4-2-1-3-5-18/h1-9,16,19,23H,10-14H2 |
InChI Key |
QXPAJEDHDJWFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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